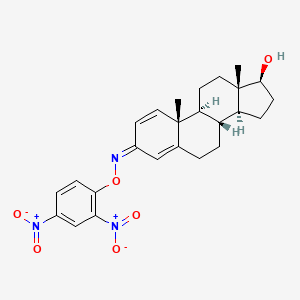
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime is a synthetic compound derived from the steroidal structure of androsta-1,4-dien-3-one This compound is characterized by the presence of a hydroxy group at the 17th position and an oxime group attached to the 3-one position, which is further modified with a 2,4-dinitrophenyl group
準備方法
The synthesis of 17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime typically involves multiple steps:
Starting Material: The synthesis begins with androsta-1,4-dien-3-one.
Oxime Formation: The 3-one group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.
Hydrolysis: The oxime group can be hydrolyzed back to the ketone under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets:
Steroid Receptors: The compound can bind to androgen and estrogen receptors, modulating their activity.
Enzymatic Pathways: It may inhibit or activate enzymes involved in steroid metabolism, affecting the levels of endogenous hormones.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular responses.
類似化合物との比較
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime can be compared with other steroidal oximes and dinitrophenyl derivatives:
17-beta-Hydroxyandrosta-1,4-dien-3-one: Lacks the oxime and dinitrophenyl modifications, making it less reactive in certain chemical reactions.
Androsta-1,4-dien-3-one oxime: Similar structure but without the dinitrophenyl group, leading to different reactivity and biological activity.
2,4-Dinitrophenylhydrazine derivatives: These compounds share the dinitrophenyl group but differ in the steroidal backbone, resulting in varied applications and properties.
The unique combination of the hydroxy, oxime, and dinitrophenyl groups in this compound gives it distinct chemical and biological properties, making it valuable for research and industrial applications.
特性
CAS番号 |
33514-82-8 |
|---|---|
分子式 |
C25H29N3O6 |
分子量 |
467.5 g/mol |
IUPAC名 |
(3Z,8R,9S,10R,13S,14S,17S)-3-(2,4-dinitrophenoxy)imino-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H29N3O6/c1-24-11-9-16(26-34-22-7-4-17(27(30)31)14-21(22)28(32)33)13-15(24)3-5-18-19-6-8-23(29)25(19,2)12-10-20(18)24/h4,7,9,11,13-14,18-20,23,29H,3,5-6,8,10,12H2,1-2H3/b26-16-/t18-,19-,20-,23-,24-,25-/m0/s1 |
InChIキー |
VRTUEBLGAAPNOW-JNXQQKPESA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N\OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])/C=C[C@]34C |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C=CC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



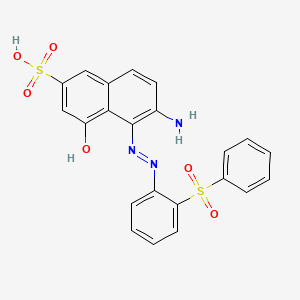

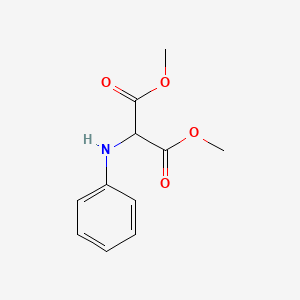
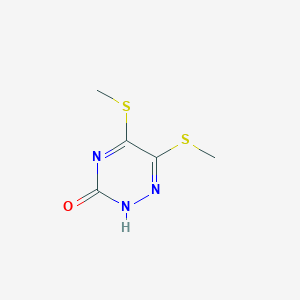
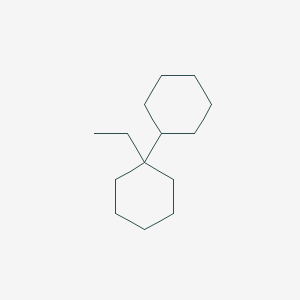

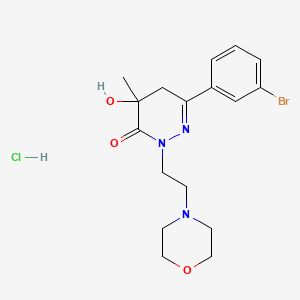
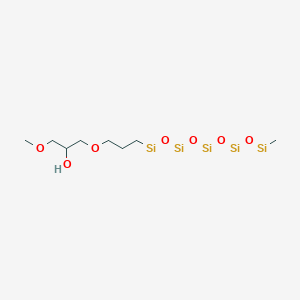
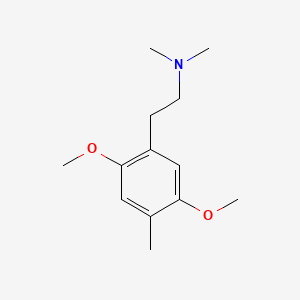
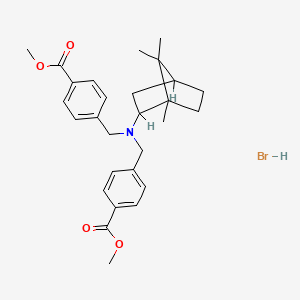
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
